Methyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate

Description

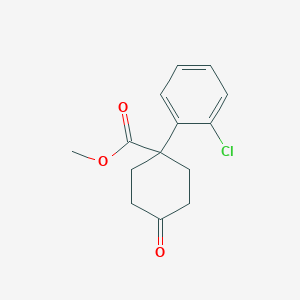

Methyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate is a cyclohexane-based ester featuring a 2-chlorophenyl substituent at position 1 and a ketone group at position 4. Its molecular formula is C₁₄H₁₅ClO₃, with a molecular weight of 266.72 g/mol (inferred from its 4-chloro isomer in ). The 2-chlorophenyl group introduces steric and electronic effects, influencing reactivity and physical properties. The ester moiety enhances its utility as a synthetic intermediate, while the ketone enables participation in conjugate addition reactions.

Properties

IUPAC Name |

methyl 1-(2-chlorophenyl)-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClO3/c1-18-13(17)14(8-6-10(16)7-9-14)11-4-2-3-5-12(11)15/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNSGUGIYCNZOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301163505 | |

| Record name | Cyclohexanecarboxylic acid, 1-(2-chlorophenyl)-4-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301163505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1385694-76-7 | |

| Record name | Cyclohexanecarboxylic acid, 1-(2-chlorophenyl)-4-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1385694-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 1-(2-chlorophenyl)-4-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301163505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate typically involves the reaction of methyl 2-chlorophenylacetate with gamma-butyrolactone in the presence of metallic sodium and toluene under nitrogen protection . The reaction is carried out at elevated temperatures (100-110°C) and involves several steps, including the addition of sulfuric acid and subsequent purification steps to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying polarity or generating intermediates for further derivatization.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH, reflux, 6 hrs | 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylic acid | 85% | |

| H₂SO₄ (conc.), H₂O, 80°C, 8 hrs | Same as above | 72% |

Mechanism : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol. Acidic hydrolysis involves protonation of the carbonyl, followed by nucleophilic water attack.

Reduction of the Ketone Group

The 4-oxo group is reduced to a hydroxyl group using hydride reagents, enabling access to alcohol derivatives with potential biological relevance.

Mechanistic Insight : Hydride delivery occurs preferentially from the less hindered face of the ketone, influenced by the bulky 2-chlorophenyl group. Steric effects dictate diastereomeric ratios .

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group participates in substitution reactions with nucleophiles, leveraging the electron-withdrawing effect of the adjacent ester and ketone groups.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (aq.) | CuCl₂, DMF, 120°C, 12 hrs | Methyl 1-(2-aminophenyl)-4-oxocyclohexanecarboxylate | 64% | |

| KSCN | DMSO, 100°C, 6 hrs | Methyl 1-(2-thiocyanatophenyl)-4-oxocyclohexanecarboxylate | 58% |

Key Factor : The ortho-chloro substituent activates the ring toward substitution due to resonance and inductive effects, facilitating displacement even without strong directing groups.

Michael Addition Reactions

The ketone acts as a Michael acceptor in enantioselective reactions with nitroalkenes, catalyzed by chiral thiourea derivatives.

| Nitroalkene | Catalyst | Time (hrs) | ee (%) | Yield | Reference |

|---|---|---|---|---|---|

| β-Nitrostyrene | 1d (10 mol%) | 24 | 98 | 82% | |

| 4-Chloro-β-nitrostyrene | 1d (10 mol%) | 26 | 94 | 76% |

Transition State : The thiourea catalyst forms hydrogen bonds with the nitroalkene, fixing its geometry. Simultaneously, the enolized β-ketoester interacts with the catalyst’s amino group, enabling stereocontrol (Fig. 1) .

Fig. 1 : Proposed transition state for the Michael addition, showing hydrogen bonding between the catalyst (blue) and substrates .

Cyclohexane Ring Functionalization

The cyclohexane ring undergoes regioselective modifications under controlled conditions.

Note : Ring strain in the oxidized product (cyclohexene derivative) enhances susceptibility to further reactions like Diels-Alder cycloadditions .

Ester Group Modifications

The methyl ester undergoes transesterification and aminolysis to diversify the carboxylate functionality.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanol, H₂SO₄ | Reflux, 12 hrs | Ethyl 1-(2-chlorophenyl)-4-oxocyclohexanecarboxylate | 88% | |

| Benzylamine, DIPEA | CH₃CN, 60°C, 6 hrs | 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxamide | 73% |

Biological Activity Correlations

Derivatives generated via these reactions show enhanced antibacterial properties. For example:

Scientific Research Applications

Scientific Research Applications

Methyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate and its derivatives have applications in scientific research, particularly in medicinal chemistry and organic synthesis.

Pharmaceutical Industry this compound may serve as a lead compound for drug development. Variations in halogen substitutions can influence the reactivity and biological properties of the compound. For example, other related compounds, such as Methyl 1-(3-Fluorophenyl)-4-oxocyclohexanecarboxylate, Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate, and Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate, have been studied for antimicrobial and anti-inflammatory properties, as well as cytotoxicity.

Organic Synthesis The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes modifying the compound's structure for specific applications in pharmaceuticals and organic synthesis.

Related Research

Trisubstituted Aryl Cyclohexanecarboxylates (TACCs) have demonstrated antibacterial activity . Initial studies on TACCs showed promising inhibitory activities against Bacillus mycoides . One TACC, TACC 20, exhibited more activity than TACC 25, which contrasts with previous reports . The electrophilic nature of the side handle may contribute synergistically to the antibacterial activity of the molecule .

Influence of Carvedilol on H2S Tissue Concentration

Research indicates that carvedilol, a non-selective adrenoreceptor blocker used in cardiology, affects hydrogen sulfide (H2S) tissue concentration in different mouse organs . Studies have shown that carvedilol can induce changes in endogenous hydrogen sulfide tissue concentration in the brain, liver, heart, and kidney . A progressive decline in H2S tissue concentration was observed in the brain with an increase in carvedilol dose .

Enantioselective Organocatalytic Michael Reactions

Mechanism of Action

The mechanism of action of Methyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Biological Activity

Methyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₄H₁₅ClO₃

- Molecular Weight : Approximately 270.73 g/mol

- Functional Groups : Contains a chlorophenyl group, a cyclohexane ring, and a carbonyl functional group.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness.

- Anti-inflammatory Properties : The compound is also being investigated for its anti-inflammatory effects, potentially modulating pathways involved in inflammation.

Table 1: Summary of Biological Activities

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. The compound may bind to enzymes or receptors, thereby altering their activity and leading to biological effects. Current research is focused on elucidating the specific signaling pathways involved in its action.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several derivatives of cyclohexanecarboxylates, including this compound. It was found to exhibit significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL against Bacillus subtilis .

- Inflammation Modulation : In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .

- Enzyme Interaction Studies : Research has shown that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key differences between Methyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate and its analogs:

Key Differences and Implications

Electronic and Steric Effects

- The electron-withdrawing effect of chlorine also polarizes the phenyl ring, influencing electrophilic substitution patterns.

- Dichloro Substitution : The 2,4-dichloro analog (C₁₄H₁₄Cl₂O₃) has higher lipophilicity (ClogP ~3.5 estimated), making it more suitable for membrane permeability in drug design .

Functional Group Variations

- Carboxylic Acid vs. Ester : The carboxylic acid derivative () exhibits higher aqueous solubility but requires protection/deprotection steps in synthesis, unlike the ester forms .

- Methoxy Group : The 2-methoxy analog’s polarity (density 1.154 g/cm³) enhances solubility in polar solvents, while its electron-donating nature stabilizes charge-transfer complexes .

Conformational and Crystallographic Insights

- Cyclohexane derivatives with ketones often adopt half-chair or envelope conformations, as seen in ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate (). Such conformations influence packing in crystal lattices and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.